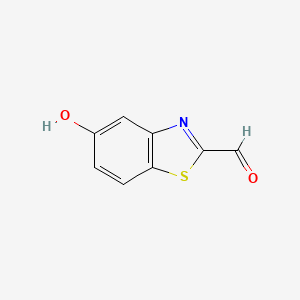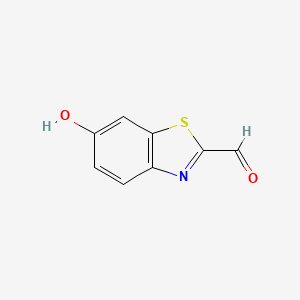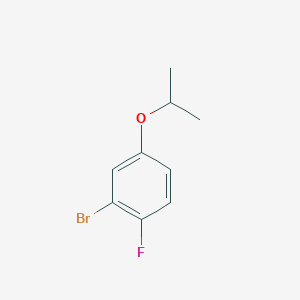![molecular formula C9H9BrF3N B1406185 {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1521652-64-1](/img/structure/B1406185.png)
{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine
Übersicht
Beschreibung
“3-Bromo-5-(trifluoromethyl)phenol” is a chemical compound with the empirical formula C7H4BrF3O and a molecular weight of 241.01 . It is commonly used in early discovery research .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(trifluoromethyl)phenol” can be represented by the SMILES stringOC1=CC(Br)=CC(C(F)(F)F)=C1 . Physical And Chemical Properties Analysis
The density of “3-Bromo-5-(trifluoromethyl)phenol” is approximately 1.8±0.1 g/cm3. It has a boiling point of 223.6±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The trifluoromethyl group in this compound is significant in pharmaceutical chemistry due to its ability to enhance the biological activity of drugs. It’s been observed that trifluoromethyl-containing drugs have been approved by the FDA, indicating the importance of this functional group in medicinal chemistry . This compound could be used as a precursor in the synthesis of novel drug molecules, particularly those targeting conditions where fluorine’s unique properties are beneficial.
Agrochemical Synthesis
Compounds with a trifluoromethyl group, like the one , have shown superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests potential applications in developing new agrochemicals that could offer more effective protection against pests with potentially lower environmental impact.
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various biological targets and exert their effects.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that it may influence the compound’s pharmacokinetic properties.
Result of Action
Similar compounds have been associated with a variety of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the compound’s action.
Eigenschaften
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIMADZNFGSWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1406102.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B1406103.png)


![1-[3-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1406108.png)
![C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine](/img/structure/B1406110.png)







![7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1406125.png)